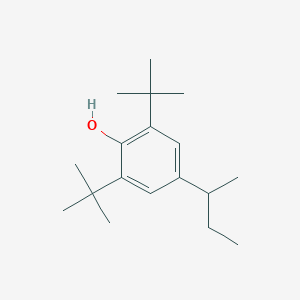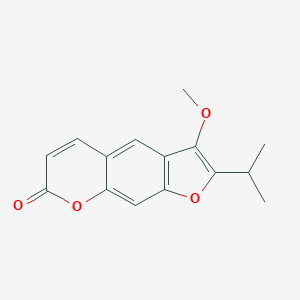
Peucedanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound plays a role in various biological processes and has applications in scientific research and industry .
Sodium phenylpyruvate: , is a chemical compound with the molecular formula . It is a sodium salt of phenylpyruvic acid.
Preparation Methods
Synthetic Routes: Sodium phenylpyruvate can be synthesized from acetophenone. Here’s a common synthetic route
Industrial Production: Industrial methods may involve modifications of the above route or alternative processes.
Chemical Reactions Analysis
Reactions: Sodium phenylpyruvate serves as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, decarboxylation reactions may require heat or specific catalysts.
Major Products: The major products formed during reactions involving sodium phenylpyruvate vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Sodium phenylpyruvate is used in studies related to organic synthesis and enzyme kinetics.
Biology: It plays a role in metabolic pathways and enzymatic reactions.
Medicine: Research explores its potential therapeutic applications.
Industry: Applications include chemical production and pharmaceutical development.
Mechanism of Action
- The exact mechanism by which sodium phenylpyruvate exerts its effects depends on the context. It may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Sodium phenylpyruvate’s uniqueness lies in its structure and reactivity. Similar compounds include other α-keto acids and carboxylic acid derivatives.
Properties
CAS No. |
133-26-6 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |
InChI Key |
YQBNJPACAUPNLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
Canonical SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
melting_point |
85.0 °C |
Key on ui other cas no. |
133-26-6 |
Synonyms |
peucedanin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


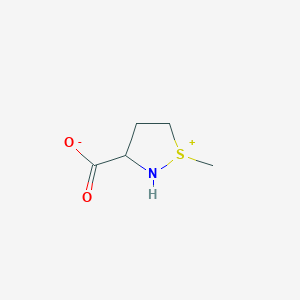
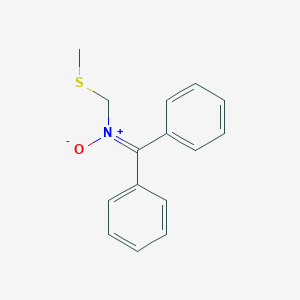
![3-[Benzyl(2-cyanoethyl)amino]propanenitrile](/img/structure/B90756.png)
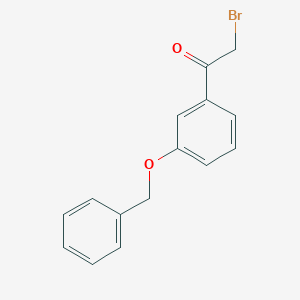
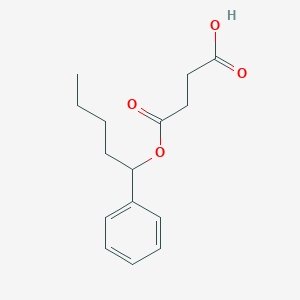
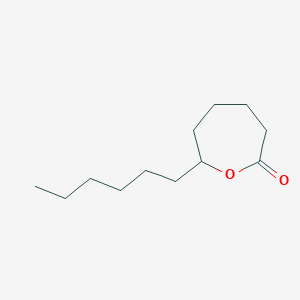

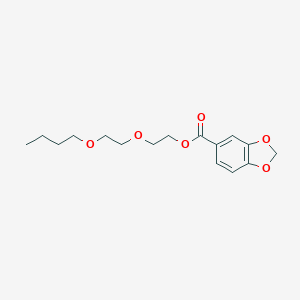
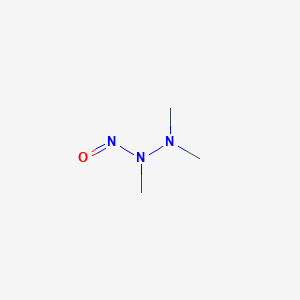
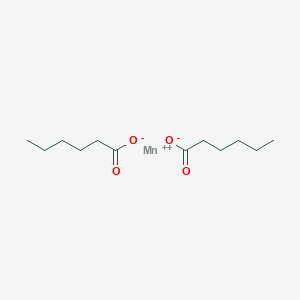
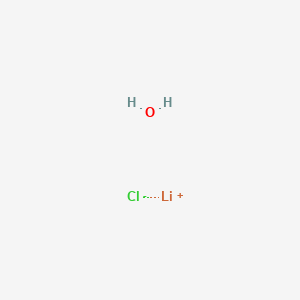
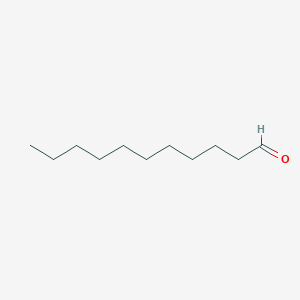
![(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one](/img/structure/B90774.png)
